molecular formula C17H11ClN4O B15212136 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one CAS No. 113293-11-1

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one

Cat. No.: B15212136
CAS No.: 113293-11-1
M. Wt: 322.7 g/mol
InChI Key: BQYBSAIHUXFXNF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a synthetic organic compound that features a chlorophenyl group, a triazole ring, and an isoquinolinone core. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: This step might involve the use of azide and alkyne precursors in a Huisgen cycloaddition reaction.

    Attachment of the Chlorophenyl Group: This could be done via a substitution reaction using a chlorophenyl halide.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, cost, and safety. This might involve:

    Batch or Continuous Flow Processes: Depending on the scale and complexity.

    Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at specific sites, such as the triazole ring or the isoquinolinone core.

    Reduction: Reduction reactions could potentially modify the chlorophenyl group or other functional groups.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the triazole ring.

    Receptor Binding: Possible interactions with biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

    Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core.

    2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with a benzamide core.

Uniqueness

    Structural Features: The combination of the isoquinolinone core with the triazole ring and chlorophenyl group.

    Biological Activity: Potential unique interactions with biological targets due to its specific structure.

Properties

CAS No.

113293-11-1

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)isoquinolin-1-one

InChI

InChI=1S/C17H11ClN4O/c18-13-5-7-14(8-6-13)22-16(21-11-19-10-20-21)9-12-3-1-2-4-15(12)17(22)23/h1-11H

InChI Key

BQYBSAIHUXFXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N(C2=O)C3=CC=C(C=C3)Cl)N4C=NC=N4

Origin of Product

United States

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